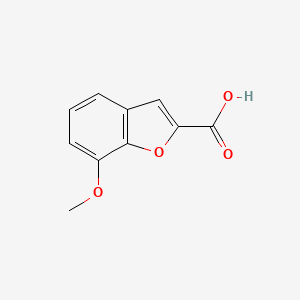

7-Methoxybenzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCNTRAAJNWDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345644 | |

| Record name | 7-Methoxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-79-8 | |

| Record name | 7-Methoxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 7-Methoxybenzofuran-2-carboxylic acid?

An In-depth Technical Guide to 7-Methoxybenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the benzofuran scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] The benzofuran core is a versatile structural framework found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of the methoxy and carboxylic acid groups on this heterocyclic system provides valuable handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and key analytical techniques for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.

Structural and General Properties

Below is a summary of the key identifiers and structural properties for this compound.

| Property | Value | Source |

| IUPAC Name | 7-methoxy-1-benzofuran-2-carboxylic acid | [4] |

| CAS Number | 4790-79-8 | [4][5][6] |

| Molecular Formula | C10H8O4 | [4][5] |

| Molecular Weight | 192.17 g/mol | [4][5] |

| Appearance | Beige solid | [7] |

| SMILES | COC1=C2OC(=CC2=CC=C1)C(O)=O | [4] |

| InChIKey | UOCNTRAAJNWDND-UHFFFAOYSA-N | [4] |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Remarks | Source |

| Melting Point | 221-223 °C | [5] | |

| Boiling Point | 288.14 °C | Rough estimate | [5] |

| Solubility | Data not readily available in searched sources. Generally, carboxylic acids have limited solubility in water but are soluble in organic solvents like ethanol, acetone, and DMSO. | ||

| pKa | Data not readily available. As a carboxylic acid, it is expected to be a weak acid.[8] |

Synthesis and Reactivity

The synthesis of benzofuran-2-carboxylic acids can be achieved through various synthetic routes. A common and efficient method is the Perkin rearrangement of 3-halocoumarins.

Perkin Rearrangement for Synthesis

The Perkin rearrangement provides a robust method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[9] This reaction is typically base-catalyzed and involves the fission of the coumarin ring followed by an intramolecular nucleophilic attack to form the benzofuran ring.[9] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[9]

References

- 1. ijpbs.com [ijpbs.com]

- 2. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-METHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 4790-79-8 [matrix-fine-chemicals.com]

- 5. This compound CAS#: 4790-79-8 [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. rroij.com [rroij.com]

- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxybenzofuran-2-carboxylic acid: A Key Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 7-Methoxybenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a privileged scaffold in the design of novel therapeutic agents.

Core Molecular Attributes

This compound is a crystalline solid that belongs to the benzofuran class of heterocyclic compounds. The presence of the carboxylic acid and methoxy functional groups on the benzofuran core imparts specific physicochemical properties that are crucial for its synthetic utility and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 4790-79-8 | [1][2] |

| Molecular Formula | C₁₀H₈O₄ | [1][2] |

| Molecular Weight | 192.17 g/mol | [1][2] |

| Melting Point | 221-223 °C | [1] |

| IUPAC Name | 7-methoxy-1-benzofuran-2-carboxylic acid | [2] |

| SMILES | COC1=C2OC(=CC2=CC=C1)C(O)=O | [2] |

Synthesis and Chemical Reactivity

Representative Synthetic Protocol: Perkin-Type Reaction

A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin reaction, which involves the condensation of a salicylaldehyde derivative with an acetic anhydride in the presence of a weak base. For this compound, a plausible synthetic route would start from 2-hydroxy-3-methoxybenzaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (2.0 eq).

-

Heating: Heat the reaction mixture to 180 °C and maintain this temperature for 5-6 hours with continuous stirring.

-

Hydrolysis: After cooling to room temperature, add a 10% sodium hydroxide solution to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the intermediate anhydride and ester.

-

Acidification: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.

-

Purification: The crude product is then filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol or acetic acid to yield the purified product.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[3][4]

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4]

-

Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.

-

-OCH₃ Protons: A sharp singlet corresponding to the three methoxy protons will be observed around 3.9-4.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 160-185 ppm.[4]

-

Aromatic and Furan Carbons: Multiple signals between 100-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 192.

-

Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 17) and -COOH (m/z = 45).[4]

-

Applications in Drug Discovery and Development

The benzofuran-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have shown significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][5] They have been investigated for their efficacy against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[3][6]

-

Mechanism of Action: The anticancer activity of some benzofuran derivatives has been attributed to the inhibition of key cellular signaling pathways. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in several types of cancer.

Antimicrobial and Antifungal Properties

Derivatives of benzofuran-2-carboxylic acid have also demonstrated promising antimicrobial and antifungal activities. The incorporation of halogen atoms into the benzofuran ring, for example, has been shown to enhance their activity against various bacterial and fungal strains. This makes them attractive candidates for the development of new anti-infective agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a versatile building block with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the diverse biological activities exhibited by its derivatives, makes it a compound of high interest for medicinal chemists. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. This compound CAS#: 4790-79-8 [chemicalbook.com]

- 2. 7-METHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 4790-79-8 [matrix-fine-chemicals.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic data for 7-Methoxybenzofuran-2-carboxylic acid (NMR, IR, Mass Spec).

An In-Depth Technical Guide to the Spectroscopic Data of 7-Methoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. The insights presented herein are synthesized from established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers working with this molecule.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzofuran core.

Molecular Structure with Atom Numbering for NMR

Caption: Atom numbering for NMR assignments of this compound.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Aromatic Protons (H4, H5, H6): The protons on the benzene ring will appear as a set of coupled multiplets. Based on related structures, the expected chemical shifts are approximately δ 7.0-7.8 ppm. The specific coupling patterns will depend on the relationships between the protons (ortho, meta, para).

-

Furan Ring Proton (H3): This proton is on the furan ring and is expected to appear as a singlet or a narrow multiplet in the region of δ 7.0-7.5 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet, typically around δ 3.9-4.0 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment. Aromatic methoxy groups typically have a ¹³C chemical shift of around 56 ppm, but this can be influenced by steric effects[5].

-

Carboxylic Carbon (-COOH): This carbon will be observed at a downfield chemical shift, typically in the range of δ 160-170 ppm.

-

Aromatic and Furan Carbons: The carbons of the benzofuran ring system are expected to resonate in the range of δ 105-160 ppm. The carbon attached to the methoxy group (C7) and the carbons of the furan ring (C2 and C3a) will have distinct chemical shifts.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at approximately δ 56 ppm.

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -COOH | 12.0 - 13.0 (s, broad) | 160 - 170 |

| H3 | 7.0 - 7.5 (s) | ~110 |

| H4, H5, H6 | 7.0 - 7.8 (m) | 110 - 130 |

| C2 | - | ~145 |

| C3a | - | ~125 |

| C7 | - | ~150 |

| C7a | - | ~148 |

| -OCH₃ | 3.9 - 4.0 (s) | ~56 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Interpretation Workflow

Caption: A workflow for the interpretation of the IR spectrum of this compound.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[7]

-

C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1760-1690 cm⁻¹ due to the carbonyl group of the carboxylic acid.[7]

-

C=C Stretch (Aromatic): Two or more sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch (Carboxylic Acid and Ether): The C-O stretching of the carboxylic acid and the aryl ether will result in strong absorptions in the fingerprint region, typically between 1320-1210 cm⁻¹.[7]

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Strong, very broad |

| > 3000 | C-H (Aromatic) | Medium, sharp |

| < 3000 | C-H (Methoxy) | Medium, sharp |

| 1760 - 1690 | C=O (Carboxylic Acid) | Strong, sharp |

| 1600 - 1450 | C=C (Aromatic) | Medium to weak, sharp |

| 1320 - 1210 | C-O (Acid and Ether) | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

Mass Spectrum Analysis

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 192.17. In high-resolution mass spectrometry, the exact mass can be determined.[3] PubChem predicts a monoisotopic mass of 192.04225 Da.[9]

-

Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of small, stable fragments from the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da).[10] The methoxy group can also undergo fragmentation, such as the loss of a methyl radical (•CH₃, -15 Da).

Expected Mass Spectrometry Data

| m/z (Predicted) | Proposed Fragment | Description |

| 192 | [C₁₀H₈O₄]⁺• | Molecular Ion |

| 177 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 175 | [M - •OH]⁺ | Loss of a hydroxyl radical |

| 164 | [M - CO]⁺• | Loss of carbon monoxide |

| 147 | [M - •COOH]⁺ | Loss of the carboxyl group |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is a suitable method.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 191 would be observed.[9] Electron ionization (EI) is a higher-energy technique that would lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and supported by data from related compounds. The predicted spectral features, along with the provided experimental protocols, serve as a valuable resource for scientists and researchers, enabling them to confidently interpret their experimental data and verify the structure of this important benzofuran derivative.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-METHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 4790-79-8 [matrix-fine-chemicals.com]

- 4. This compound CAS#: 4790-79-8 [chemicalbook.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. PubChemLite - 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Unlocking Nature's Arsenal: A Technical Guide to the Natural Occurrence and Isolation of Benzofuran Carboxylic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran carboxylic acids represent a structurally significant class of heterocyclic compounds found across diverse natural sources, including higher plants and fungi.[1][2][3] Their scaffolds are associated with a wide spectrum of pharmacological activities, such as antifungal, antimicrobial, anti-inflammatory, and antitumor properties, making them compelling targets for drug discovery and development.[1][2][4][5] This technical guide provides an in-depth exploration of the natural origins of benzofuran carboxylic acids and furnishes a detailed, field-proven framework for their isolation and purification. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to tap into this rich vein of natural products.

Introduction: The Significance of the Benzofuran Carboxylic Acid Scaffold

The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1][2][5] When functionalized with a carboxylic acid group, the resulting molecule gains a critical handle for modulating physicochemical properties such as solubility and for forming interactions with biological targets. These natural products are not merely chemical curiosities; they are the products of intricate biosynthetic pathways evolved by organisms for defense and signaling.

The interest in these compounds from a drug development perspective is multifaceted:

-

Bioactivity: Many naturally occurring benzofuran derivatives exhibit potent and selective biological activities.[2][3] For example, certain derivatives show significant antifungal activity, a crucial area of research given the rise of resistant pathogenic fungi.[4][6][7]

-

Structural Diversity: Nature provides a vast array of substitution patterns on the benzofuran core, offering a diverse library of compounds for screening campaigns.

-

Lead Compounds: Natural benzofuran carboxylic acids can serve as excellent starting points (lead compounds) for medicinal chemistry programs, where their structures are optimized to enhance potency, selectivity, and pharmacokinetic properties.[2]

This guide will navigate the journey from identifying natural sources to obtaining the pure, isolated compounds ready for structural elucidation and biological evaluation.

Natural Occurrence: Where to Find Benzofuran Carboxylic Acids

Benzofuran carboxylic acids and their derivatives are secondary metabolites found predominantly in the plant and fungal kingdoms. Their distribution is widespread, with particular enrichment in certain families and genera.

Botanical Sources

Higher plants, particularly those from the Asteraceae, Moraceae, and Fabaceae families, are well-documented sources of benzofuran compounds.[2][3] While the carboxylic acid moiety is less common than other functionalities, it is found in important structures. These compounds are often sequestered in specific plant tissues, such as roots, heartwood, or leaves, as part of the plant's defense mechanisms.

Fungal Sources

Fungi, especially endophytic and marine-derived species, are a prolific source of structurally novel benzofurans.[8] Genera such as Penicillium and Aspergillus are known to produce these metabolites.[9] A notable example includes spiro-benzofuran derivatives isolated from the medicinal fungus Ganoderma lingzhi, which are reported to possess antifungal properties.[1] Fungal fermentation broths provide a renewable and scalable source for these valuable compounds.[3]

| Compound Example | Natural Source | Reported Biological Activity | Reference |

| 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid | Ganoderma lingzhi (Fungus) | Antifungal | [1] |

| 6-hydroxy-benzofuran-5-carboxylic acid scaffold derivatives | Synthetic (inspired by natural products) | Inhibitors of Mycobacterium protein tyrosine phosphatase B | [4] |

| Asperspin A derivative (with carboxyl group) | Penicillium crustosum (Fungus) | Antifungal | [9] |

| Various Benzofuran Carboxylic Acids | - | Carbonic Anhydrase Inhibitors, Antiproliferative | [10] |

A Framework for Isolation and Purification

The isolation of benzofuran carboxylic acids from a complex natural matrix is a multi-step process that requires a systematic approach. The strategy hinges on the physicochemical properties of the target molecule, primarily its polarity, acidity, and stability.

Foundational Principles

The presence of the carboxylic acid group imparts a key characteristic: acidic polarity. This allows for targeted extraction and chromatographic strategies.

-

Solvent Selection: The choice of solvent is critical. The aim is to select a solvent system that efficiently solubilizes the target compound while minimizing the extraction of highly polar (e.g., sugars, proteins) or non-polar (e.g., lipids, waxes) contaminants.

-

Chromatographic Rationale: Purification almost invariably relies on chromatography. The acidic nature of the target compounds means they can interact strongly with the stationary phase (e.g., silica gel). This can lead to peak tailing, an issue that can be mitigated by modifying the mobile phase, for instance, by adding a small amount of a weak acid like acetic or formic acid.[11]

Below is a generalized workflow for the isolation process.

Caption: Generalized workflow for isolating benzofuran carboxylic acids.

Detailed Experimental Protocol: A Case Study

This section provides a representative, step-by-step protocol for the isolation of a hypothetical benzofuran carboxylic acid from a fungal culture. This protocol is a composite of standard, field-proven techniques.

Objective: To isolate and purify benzofuran carboxylic acids from a liquid fermentation broth of Penicillium sp.

Step 1: Extraction

-

Culture Filtration: Separate the fungal mycelium from the 10 L culture broth by vacuum filtration through cheesecloth. The target compounds are assumed to be extracellular metabolites.

-

Acidification: Adjust the pH of the cell-free broth to ~3.0 with 6N HCl. This is a critical step . Protonating the carboxylic acid group makes the target molecule less polar, facilitating its extraction into an organic solvent.

-

Solvent Extraction: Transfer the acidified broth to a large separatory funnel. Perform a liquid-liquid extraction three times with an equal volume (3 x 10 L) of ethyl acetate (EtOAc). Ethyl acetate is chosen for its intermediate polarity, which is ideal for extracting moderately polar compounds like benzofuran carboxylic acids while leaving highly polar impurities in the aqueous phase.

-

Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Step 2: Preliminary Purification by Column Chromatography

-

Column Packing: Prepare a silica gel 60 (70-230 mesh) column in a hexane/ethyl acetate gradient. The column size will depend on the amount of crude extract.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate. To counteract peak tailing from the acidic analyte, add 0.5% acetic acid to the mobile phase.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL). Monitor the elution profile using Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254 nm) and/or with a suitable staining reagent. Pool fractions containing the target compound(s).[12]

Caption: Detailed protocol workflow from extraction to final purification.

Step 3: High-Resolution Purification by Preparative HPLC

-

Column and Mobile Phase: Use a reversed-phase C18 preparative HPLC column. A typical mobile phase would be a gradient of water and acetonitrile (ACN), both containing 0.1% formic acid. The acid maintains the protonated state of the carboxyl group, ensuring sharp, symmetrical peaks.[13]

-

Method Development: First, develop an analytical method on a smaller C18 column to determine the optimal gradient and retention time of the target compound.

-

Purification: Scale up the analytical method to the preparative column. Inject the pooled, concentrated fractions from the column chromatography step.

-

Collection and Desalting: Collect the peak corresponding to the target compound. Remove the HPLC solvents (water/ACN/formic acid) by lyophilization (freeze-drying) to yield the final, pure benzofuran carboxylic acid.

Conclusion and Future Outlook

The isolation of benzofuran carboxylic acids from natural sources is a challenging yet rewarding endeavor that sits at the intersection of natural product chemistry and drug discovery. The methodologies outlined in this guide, from rational solvent choice in extraction to fine-tuned chromatographic separations, provide a robust foundation for researchers. As analytical technologies become more sensitive and separation science advances, we can expect the discovery of new, structurally complex benzofuran carboxylic acids with novel biological activities. These natural scaffolds will undoubtedly continue to inspire the development of next-generation therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Key structural features of 7-Methoxybenzofuran-2-carboxylic acid.

An In-Depth Technical Guide to the Core Structural Features of 7-Methoxybenzofuran-2-carboxylic Acid

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1][2] Its prevalence in molecules exhibiting a wide spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—has cemented its status as a "privileged scaffold" in medicinal chemistry.[3][4][5] This guide focuses on a specific, highly valuable derivative: This compound .

With the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , this compound serves not only as a subject of academic interest but as a pivotal building block in the synthesis of complex pharmaceutical agents.[6][7] The strategic placement of its methoxy and carboxylic acid functional groups on the rigid benzofuran core imparts distinct chemical and physical properties. Understanding these features is paramount for its effective utilization in drug design and development. This document provides a comprehensive analysis of its molecular architecture, synthetic pathways, spectroscopic signature, and the functional implications of its key structural components.

Molecular Architecture and Key Functional Groups

The structure of this compound is defined by three principal components: the bicyclic benzofuran core, a carboxylic acid substituent at the 2-position, and a methoxy group at the 7-position.[8]

-

The Benzofuran Core : This planar, aromatic system provides a rigid framework, which is essential for orienting substituents in a defined three-dimensional space for optimal interaction with biological targets.

-

The 2-Carboxylic Acid Group (-COOH) : Positioned on the electron-rich furan ring, this group is the primary site for chemical modification. It acts as a versatile synthetic handle, allowing for the formation of esters, amides, and other derivatives to modulate properties like solubility, bioavailability, and target affinity.[1][3] Its acidic nature also governs the molecule's ionization state at physiological pH.

-

The 7-Methoxy Group (-OCH₃) : Located on the benzene portion of the scaffold, this electron-donating group influences the electronic distribution across the aromatic system. This can impact the molecule's reactivity, metabolic stability, and binding interactions.

The formal IUPAC name for this compound is 7-methoxy-1-benzofuran-2-carboxylic acid .[8]

References

- 1. mdpi.com [mdpi.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. This compound CAS#: 4790-79-8 [chemicalbook.com]

- 7. PubChemLite - 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 8. 7-METHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 4790-79-8 [matrix-fine-chemicals.com]

The Therapeutic Promise of Substituted Benzofurans: A Technical Guide for Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound comprised of a fused benzene and furan ring, represents a "privileged structure" in the field of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a vast array of therapeutic agents.[1] Naturally occurring benzofurans are abundant in various plant species and exhibit a wide spectrum of biological activities.[1] This has inspired medicinal chemists to explore the synthesis of novel benzofuran derivatives, leading to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of substituted benzofurans. We will delve into the core mechanisms of action, present quantitative data, provide detailed experimental protocols, and visualize key signaling pathways to empower your research and development endeavors in this exciting and promising area of drug discovery.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted benzofurans have emerged as a significant class of compounds with potent and diverse anticancer activities.[2][5] Their mechanisms of action are multifaceted, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resisting cell death.

A. Mechanism of Action: Disruption of Microtubule Dynamics and Enzyme Inhibition

A primary mechanism through which many benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization .[6] By binding to the colchicine binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[6] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[7]

Furthermore, benzofuran derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, including Cyclin-Dependent Kinase 2 (CDK2) and Lysine-Specific Demethylase 1 (LSD1) .[8][9] CDK2 is a critical regulator of the cell cycle, and its inhibition by benzofuran derivatives can lead to cell cycle arrest and apoptosis.[8] LSD1, an epigenetic modifier, is often overexpressed in various cancers, and its inhibition can reactivate tumor suppressor genes.[9]

B. Key Signaling Pathway: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[10] Several benzofuran derivatives have been shown to effectively inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10][11][12]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

C. Quantitative Data: In Vitro Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative benzofuran derivatives against various human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [10] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [10] |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [5] |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [5] |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 | [5] |

| Benzofuran-chalcone 33d | A-375 (Melanoma) | 4.15 | [5] |

| Benzofuran-chalcone 33d | MCF-7 (Breast) | 3.22 | [5] |

| Benzofuran-chalcone 33d | A-549 (Lung) | 2.74 | [5] |

| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | A549 (Lung) | 0.06 | [7] |

| 3-amidobenzofuran 6g | MDA-MB-231 (Breast) | 3.01 | [13] |

| 3-amidobenzofuran 6g | HCT-116 (Colon) | 5.20 | [13] |

| Benzofuran piperazine hybrid 11e | Estrogen Receptor-Dependent Breast Cancer Cells | - | [5] |

| Benzofuran derivative 17i (LSD1 inhibitor) | MCF-7 (Breast) | 2.90 | [9] |

| Benzofuran derivative 17i (LSD1 inhibitor) | MGC-803 (Gastric) | 5.85 | [9] |

| Benzofuran derivative 9h (CDK2 inhibitor) | - | 40.91 nM | [8] |

| Benzofuran derivative 11d (CDK2 inhibitor) | - | 41.70 nM | [8] |

D. Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of benzofuran derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[14][15]

This protocol describes a method to assess the inhibitory effect of benzofuran derivatives on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm over time.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute purified tubulin (>99% pure) to a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

-

Compound Preparation: Prepare various concentrations of the test compounds (e.g., 0.1 µM–10 µM).

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add the reconstituted tubulin solution to each well. Then, add the test compounds at varying concentrations.

-

Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 60 seconds for one hour using a temperature-controlled microplate reader set at 37°C.

-

Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. The dose-response curves can be plotted to determine the IC50 value for tubulin polymerization inhibition.[7]

Figure 2: Workflow for in vitro evaluation of anticancer benzofuran derivatives.

II. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[16] Their development is crucial in the face of rising antimicrobial resistance.

A. Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[16] For instance, the presence of hydroxyl groups at specific positions can enhance antibacterial activity.[16] Electron-withdrawing groups, such as halogens, in certain positions of the benzofuran ring and on aryl substituents can also increase potency.[16] The lipophilicity of the compounds plays a role, with some studies suggesting that enhanced lipophilicity can facilitate interaction with bacterial membranes.[3]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of various benzofuran derivatives against selected bacterial and fungal strains.

| Compound ID/Description | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [3] |

| Compound 1 | Escherichia coli | 25 | [3] |

| Compound 1 | Staphylococcus aureus | 12.5 | [3] |

| Compound 5 | Penicillium italicum | 12.5 | [3] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [3] |

| Compound 8e | Escherichia coli | 32 | [17] |

| Compound 8e | Bacillus subtilis | 125 | [17] |

| Compound 8e | Staphylococcus aureus | 32 | [17] |

| Compound 8e | Salmonella enteritidis | 32 | [17] |

| Compound III | Gram-positive bacteria | 50-200 | [18] |

| Compound VI | Gram-positive bacteria | 50-200 | [18] |

| Compound III | Candida albicans | 100 | [18] |

| Compound VI | Candida parapsilosis | 100 | [18] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the benzofuran derivatives in the broth medium.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Anti-inflammatory and Neuroprotective Applications

Beyond their anticancer and antimicrobial properties, benzofuran derivatives have shown promise as anti-inflammatory and neuroprotective agents.

A. Anti-inflammatory Activity: COX-2 Inhibition

Several benzofuran derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19][20] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

| Compound ID/Description | Target | IC50 (µM) | Reference |

| Compound 3 | COX-1 | 7.9 | [19] |

| Compound 5 | COX-2 | 28.1 | [19] |

| Compound 6 | COX-1 | 5 | [19] |

| Compound 6 | COX-2 | 13 | [19] |

| Neolignan 15 | COX-2 | 3.32 |

B. Neuroprotective Effects

Benzofuran derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[4][21][22] Their mechanisms of action include antioxidant properties, scavenging of reactive oxygen species, and protection against excitotoxicity.[4][21] For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant protection against NMDA-induced excitotoxic neuronal cell damage.[4]

IV. Synthesis and Causality in Experimental Design

The therapeutic potential of benzofuran derivatives is intrinsically linked to their chemical structure. The synthesis of novel derivatives is a critical step in the drug discovery process, allowing for the systematic exploration of structure-activity relationships. A common synthetic route to benzofurans involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base.[6] The choice of starting materials and reaction conditions is guided by the desired substitution pattern on the benzofuran core, which in turn is hypothesized to influence the compound's interaction with its biological target. For example, the introduction of specific functional groups is often intended to enhance binding affinity to an enzyme's active site or to modulate the compound's physicochemical properties for improved cell permeability.

V. Conclusion and Future Directions

The benzofuran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The diverse therapeutic applications of its derivatives, spanning from oncology to infectious diseases and neuroprotection, underscore its significance in drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the potential of this remarkable class of compounds. Future research should focus on the rational design and synthesis of novel benzofuran derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for translating the promise of these compounds into effective clinical therapies.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis [mdpi.com]

- 21. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 7-Methoxybenzofuran-2-carboxylic acid in common lab solvents.

An In-depth Technical Guide to the Solubility Profile of 7-Methoxybenzofuran-2-carboxylic Acid

Abstract

This compound is a benzofuran derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the solubility profile of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in effectively utilizing this compound. The guide details the key physicochemical properties governing its solubility, presents a predicted solubility profile in common laboratory solvents, and offers a detailed, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility

The success of a chemical compound in nearly any application, be it as a pharmaceutical agent, a synthetic building block, or a molecular probe, is inextricably linked to its solubility. For this compound, this parameter dictates:

-

Synthetic Chemistry: The choice of solvent for a reaction can determine yield, purity, and reaction rate. Efficient purification through crystallization is also critically dependent on differential solubility in various solvent systems.

-

Drug Discovery & Development: Aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to costly formulation challenges or termination of promising candidates. For in-vitro high-throughput screening, compounds must first be dissolved, typically in dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[1]

-

Analytical Chemistry: Proper solvent selection is crucial for accurate analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide a robust framework for understanding and experimentally verifying the solubility of this compound, enabling scientists to make informed decisions in their research endeavors.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary property but is dictated by its structure and resulting physicochemical characteristics. The key properties for this compound (CAS: 4790-79-8) are outlined below.

| Property | Value | Source | Significance for Solubility |

| Molecular Weight | 192.17 g/mol | [2][3] | A relatively low molecular weight, which generally favors solubility. |

| Melting Point | 221-223 °C | [2] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This often correlates with lower solubility. |

| Predicted pKa | ~3.05 | [2] | The carboxylic acid group is acidic. At a pH above its pKa, the molecule will deprotonate to form a highly polar carboxylate anion, dramatically increasing its solubility in aqueous and polar solvents. |

| Predicted XLogP | 2.2 | [4] | This value indicates a moderate lipophilicity. It suggests the molecule will have some affinity for both polar and non-polar environments, but is not extremely "greasy." The parent compound, benzofuran-2-carboxylic acid, has a similar LogP of 2.1-2.4.[5][6] |

Structural Analysis:

-

Carboxylic Acid Group (-COOH): This is the dominant functional group influencing solubility. It is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, methanol, and ethanol.

-

Benzofuran Core and Methoxy Group (-OCH₃): The fused aromatic ring system and the methoxy group contribute to the molecule's lipophilic (non-polar) character. This allows for solubility in less polar organic solvents through van der Waals interactions.

Predicted and Reported Solubility Profile

The following table provides a predicted solubility profile. It is imperative that these predictions are experimentally verified for any critical application.

| Solvent | Class | Predicted Solubility | Rationale & Scientific Insight |

| Water (pH 7) | Polar Protic | Low to Moderate | At neutral pH, which is significantly above the pKa of ~3.05, the molecule will exist as the more soluble carboxylate anion. However, the lipophilic benzofuran core will limit overall solubility. |

| Aqueous Buffer (pH < 2) | Polar Protic | Low | At a pH well below the pKa, the carboxylic acid will be fully protonated and neutral, reducing its polarity and thus its aqueous solubility.[7] |

| Aqueous Buffer (pH > 5) | Polar Protic | Moderate to High | At a pH well above the pKa, the molecule will be deprotonated to its anionic form, significantly enhancing solubility due to the favorable ion-dipole interactions with water. |

| DMSO | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it an excellent choice for stock solutions.[1] |

| DMF | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent that should readily dissolve this compound. |

| Methanol / Ethanol | Polar Protic | High | These alcohols can form strong hydrogen bonds with the carboxylic acid group, leading to good solubility. The parent compound is known to be soluble in these solvents.[5] |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is polar but lacks hydrogen bond donating ability. It should be a reasonably good solvent but likely less effective than alcohols or DMSO. |

| Acetone | Polar Aprotic | Moderate to High | The parent compound is soluble in acetone.[5] Its polarity and ability to accept hydrogen bonds make it a good candidate solvent. |

| THF | Polar Aprotic | Moderate | Tetrahydrofuran has a lower polarity and should be a moderate solvent, capable of interacting with the lipophilic parts of the molecule. |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | DCM will primarily interact with the benzofuran ring system. The polar carboxylic acid group will limit solubility. |

| Chloroform | Non-polar | Low to Moderate | Similar to DCM, solubility will be limited by the polar functional group. |

| Toluene / Hexane | Non-polar | Insoluble | These non-polar hydrocarbon solvents lack the ability to form favorable interactions with the highly polar carboxylic acid group. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[7] This protocol is designed to be a self-validating system to ensure accurate and reliable results.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC-grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be undissolved solid visible at the end of the experiment. A starting point is to add ~5-10 mg of solid to 1 mL of the chosen solvent.

-

Precisely record the volume of solvent added.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Causality: The goal is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[8] For many compounds, 24 hours is sufficient, but for poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary to ensure true equilibrium is reached.[7]

-

-

Sample Separation (The Critical Step):

-

After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Visually confirm the presence of undissolved solid in each vial. If no solid is present, the experiment is invalid for that replicate, and it must be repeated with more solute.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a 0.22 µm syringe filter and filter the solution into a clean vial.

-

Causality: This step is crucial to remove all microscopic undissolved particles. Failure to do so will lead to an overestimation of solubility. Centrifugation prior to filtration can also be used to further pellet the excess solid.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of this compound.

-

Calculate the concentration in the original (undiluted) supernatant. This value is the thermodynamic solubility.

-

Practical Solvent Selection Guide

The choice of solvent is dictated by the intended application. This decision tree provides a logical framework for selecting an appropriate solvent system.

Conclusion

While a complete, publicly available dataset on the solubility of this compound is limited, a strong, predictive understanding can be achieved by analyzing its fundamental physicochemical properties. The acidic carboxylic acid moiety and the lipophilic benzofuran core create a molecule with tunable, pH-dependent aqueous solubility and good solubility in polar organic solvents like DMSO, DMF, and alcohols. For any research or development application, the predictive framework laid out in this guide should be complemented by rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to advance scientific discovery and technological innovation.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound CAS#: 4790-79-8 [chemicalbook.com]

- 3. 7-METHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 4790-79-8 [matrix-fine-chemicals.com]

- 4. PubChemLite - 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 5. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 6. Benzofuran-2-carboxylic acid (CAS 496-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

A Legacy Forged in Fire and Flora: The Historical Context of Benzofuran Discovery

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a privileged heterocyclic system consisting of a fused benzene and furan ring, is a cornerstone of medicinal chemistry and natural product synthesis. Its journey from an academic curiosity in the 19th century to a ubiquitous motif in modern pharmaceuticals is a compelling narrative of chemical ingenuity and serendipitous discovery. This technical guide provides a comprehensive historical analysis of the discovery of benzofuran compounds, tracing their origins from the pioneering synthetic work of Perkin to their isolation from diverse natural sources. We will explore the foundational synthetic methodologies, the elucidation of their structures, and the nascent recognition of their profound biological activities that continue to inspire drug development professionals today. This guide is structured to provide not just a chronological account, but also a causal understanding of the experimental choices and conceptual leaps that defined the field.

The Genesis of a Scaffold: The First Synthesis

The story of benzofuran begins not in nature, but in the laboratory of William Henry Perkin. In 1870, Perkin reported the first synthesis of the benzofuran ring system, which was then known as coumarone.[1][2] His approach was not a direct construction but rather a clever molecular rearrangement of a related, naturally derived heterocycle: coumarin.[3][4] This foundational reaction, now known as the Perkin rearrangement , involves the ring contraction of a 2-halocoumarin in the presence of a strong base, typically hydroxide, to form a benzofuran-2-carboxylic acid.[5][6]

This discovery was a landmark in heterocyclic chemistry. It demonstrated that the stable six-membered lactone ring of coumarin could be chemically manipulated to contract into the five-membered furan ring fused to a benzene core. The reaction proceeds through an initial base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, effectively stitching together the new heterocyclic system.[7]

Table 1: Foundational Milestones in Benzofuran Chemistry

| Year | Discovery / Event | Key Scientist(s) | Significance |

| 1870 | First synthesis of the benzofuran nucleus (coumarone) | William Henry Perkin | Established the first synthetic route via the Perkin rearrangement of coumarins.[1][5] |

| 1890 | Isolation of Euparin, an early natural benzofuran | One of the first discoveries of the benzofuran scaffold in a natural product.[8] | |

| 1908 | Development of the Auwers Synthesis | Karl von Auwers | Provided a method for converting coumarones (benzofurans) into flavonols, linking these two important classes of compounds.[9] |

Early Synthetic Explorations: The Auwers Synthesis

Following Perkin's initial breakthrough, other chemists began to explore the reactivity and synthesis of this new class of compounds. A notable contribution came from Karl von Auwers in 1908, who developed a reaction that, in essence, is the reverse of the Perkin rearrangement.[9] The Auwers synthesis is a method for forming a flavonol (a type of flavonoid) through the ring expansion of a coumarone.[10]

The process begins with an acid-catalyzed aldol condensation to form an o-hydroxychalcone. Subsequent bromination of the double bond creates a dibromo adduct, which, upon treatment with potassium hydroxide, rearranges to form the six-membered flavonol ring system.[9] The work of Auwers was significant because it established a clear chemical relationship between the five-membered benzofuran ring system and the six-membered rings found in the widely distributed flavonoid family of natural products.

Caption: The Auwers Synthesis workflow, illustrating the conversion of a benzofuran to a flavonol.

Nature's Blueprint: The Discovery of Natural Benzofurans

While chemists were building the benzofuran scaffold in the lab, botanists and natural product chemists began discovering it in the wild. Benzofuran compounds are ubiquitous in nature, found widely distributed in higher plants such as those from the Asteraceae, Rutaceae, Moraceae, and Liliaceae families.[11][12][13] One of the earliest reported isolations was Euparin in 1890.[8]

These naturally occurring benzofurans often feature more complex structures than the simple parent molecule synthesized by Perkin. They are secondary metabolites in plants and fungi, and their structural diversity is vast.[12][14][15] The parent benzofuran molecule itself is a component of coal tar.[16]

Table 2: Selected Early Naturally Occurring Benzofuran Derivatives

| Compound Name | Natural Source (Example) | Biological Relevance (Later Discovered) |

| Ailanthoidol | Zanthoxylum ailanthoides | Antiviral, antioxidant, antifungal activities.[17] |

| Moracin D | Morus alba (White Mulberry) | Anti-inflammatory, antioxidant, apoptotic effects.[18] |

| Cicerfuran | Cicer arietinum (Chickpea) | Antibacterial and antifungal activities.[18] |

| Psoralen | Psoralea corylifolia | A furocoumarin used in photochemotherapy.[14] |

The discovery that this scaffold was not merely a synthetic curiosity but a recurring theme in nature's chemical inventory spurred significant interest. It begged the question: what biological role were these compounds playing?

From Structure to Function: The Dawn of Biological Activity

The initial focus of 19th and early 20th-century chemists was primarily on synthesis and structure elucidation. However, as the field of pharmacology developed, the diverse biological activities of benzofuran derivatives became increasingly apparent.[11][19] Researchers found that compounds containing the benzofuran nucleus exhibited a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties.[13][20]

This realization marked a pivotal shift. The benzofuran scaffold was no longer just a structural motif; it was recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The development of the highly effective antiarrhythmic agent Amiodarone was a testament to the therapeutic potential locked within the benzofuran core and solidified its importance in medicinal chemistry.[17] More recent studies have continued to uncover new activities, including neuroprotective effects, further cementing the legacy of this versatile heterocycle.[21]

Caption: A timeline highlighting key events in the history of benzofuran discovery.

Foundational Experimental Protocol

To fully appreciate the historical context, understanding the original experimental approach is crucial. The following protocol is a generalized representation of the classic Perkin rearrangement for the synthesis of a benzofuran-2-carboxylic acid from a 3-halocoumarin.

Protocol 1: Synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement

Objective: To execute a coumarin–benzofuran ring contraction to synthesize a benzofuran derivative.

Materials:

-

3-Halocoumarin (e.g., 3-Bromocoumarin)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol (Solvent)

-

Hydrochloric Acid (HCl), dilute (for acidification)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-halocoumarin starting material in ethanol.[7]

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide. The molar ratio of base to coumarin is critical for facilitating the initial lactone ring opening.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for several hours (traditional methods often required 3 hours or more).[7] The elevated temperature provides the necessary activation energy for the intramolecular cyclization step.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting coumarin spot.

-

Work-up - Acidification: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Carefully acidify the basic solution by the slow addition of dilute hydrochloric acid until the pH is acidic. This step protonates the carboxylate intermediate, causing the final benzofuran-2-carboxylic acid product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid product by vacuum filtration.